LAS38096

Description

Properties

IUPAC Name |

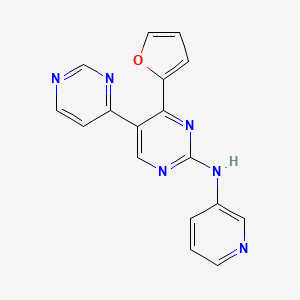

4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPIMMMBNUUYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471104 | |

| Record name | UNII-168SF9F04E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851371-22-7 | |

| Record name | LAS-38096 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851371227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-168SF9F04E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAS-38096 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168SF9F04E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of LAS38096

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

LAS38096 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional antagonism, and the underlying signaling pathways. The experimental methodologies used to characterize this compound are also described, offering a technical resource for researchers in pharmacology and drug development.

Introduction to this compound and the A2B Adenosine Receptor

This compound, chemically identified as 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine, emerged from a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines as a high-affinity antagonist for the A2B adenosine receptor. The A2B receptor is one of four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and is distinguished by its lower affinity for the endogenous ligand adenosine. Consequently, the A2B receptor is primarily activated under conditions of high adenosine concentration, such as inflammation, hypoxia, and cellular stress. Its activation triggers diverse signaling cascades that can influence cellular proliferation, inflammation, and angiogenesis. The selective blockade of this receptor by antagonists like this compound presents a promising therapeutic strategy for various diseases.

Mechanism of Action: A2B Receptor Antagonism

The primary mechanism of action of this compound is competitive antagonism at the A2B adenosine receptor. By binding to the receptor, this compound prevents the binding of adenosine and other agonists, thereby inhibiting the downstream signaling pathways initiated by receptor activation.

Binding Affinity and Selectivity

The potency and selectivity of this compound have been quantified through radioligand binding assays. These experiments are fundamental in determining the affinity of a compound for its target receptor and its specificity compared to other related receptors.

Table 1: Binding Affinity and Selectivity of this compound at Human Adenosine Receptors

| Receptor Subtype | Binding Affinity (Ki) |

| A2B | 17 nM |

| A1 | > 1000 nM |

| A2A | > 2500 nM |

| A3 | > 1000 nM |

Data presented as the inhibitory constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand.

Functional Antagonism

Beyond simple binding, the functional consequence of this compound's interaction with the A2B receptor is the inhibition of agonist-induced cellular responses. This is typically assessed through functional assays that measure the downstream effects of receptor activation, such as the production of second messengers like cyclic adenosine monophosphate (cAMP).

While a specific IC50 value for this compound in a functional assay is not publicly available in the primary literature, its characterization as an "efficacious A2B adenosine receptor antagonist" implies that it effectively blocks agonist-induced activity in in vitro models. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of the antagonist required to inhibit the agonist response by 50%.[1]

A2B Adenosine Receptor Signaling Pathways

The A2B adenosine receptor is known to couple to multiple G-proteins, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades. The antagonism by this compound would block these pathways at their origin.

Gs-cAMP-PKA Pathway

Upon activation, the A2B receptor can couple to the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating gene expression and cellular function.

Gq-PLC-IP3-Ca2+ Pathway

The A2B receptor can also couple to the Gq alpha subunit, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular calcium and the activation of Protein Kinase C (PKC) by DAG trigger a host of cellular responses.

Diagram 1: A2B Adenosine Receptor Signaling Pathways

Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental Protocols

The characterization of this compound involved standard pharmacological assays. The following sections provide detailed methodologies for the key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

Diagram 2: Radioligand Binding Assay Workflow

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells) are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction.[2]

-

Radioligand: A radiolabeled ligand that binds to the A2B receptor is used. For A2B receptors, a common choice is [3H]NECA (5'-N-Ethylcarboxamidoadenosine) or a selective antagonist radioligand.[3][4][5]

-

Incubation: The cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP).

Diagram 3: cAMP Functional Assay Workflow

References

- 1. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the A2 adenosine receptor labeled by [3H]NECA in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of LAS38096: A Potent and Selective A2B Adenosine Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of LAS38096, a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). The A2B receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of conditions, including inflammatory diseases and cancer. This document details the binding characteristics of this compound, the signaling pathways of the A2B receptor, and the experimental protocols used to characterize this compound.

This compound Binding Affinity and Selectivity

This compound exhibits a high binding affinity for the human A2B adenosine receptor. The affinity is quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity of this compound at the Human A2B Adenosine Receptor

| Compound | Receptor | Ki (nM) |

| This compound | Human A2B Adenosine Receptor | 17 |

Data for this table was compiled from publicly available research.

In addition to its high affinity, this compound demonstrates significant selectivity for the A2B receptor over other adenosine receptor subtypes (A1, A2A, and A3). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of the compound.

Table 2: Selectivity Profile of this compound for Human Adenosine Receptor Subtypes

| Receptor Subtype | Fold Selectivity over A2B |

| A1 | >100 |

| A2A | >100 |

| A3 | >100 |

Note: Fold selectivity is calculated as Ki (other subtype) / Ki (A2B). Higher values indicate greater selectivity.

A2B Adenosine Receptor Signaling Pathways

The A2B adenosine receptor is known to couple to multiple G protein signaling pathways, primarily Gs and Gq. This dual coupling allows the receptor to elicit a range of cellular responses depending on the cell type and physiological context.[1]

Gs-Protein Coupled Signaling Pathway

Activation of the A2B receptor by an agonist leads to the coupling with the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the production of the second messenger cyclic AMP (cAMP).[2][3]

Caption: A2B Receptor Gs Signaling Pathway.

Gq-Protein Coupled Signaling Pathway

In addition to Gs coupling, the A2B receptor can also activate the Gq alpha subunit. This pathway leads to the activation of phospholipase C (PLC), which in turn generates two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]

Caption: A2B Receptor Gq Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the binding affinity and functional antagonism of this compound at the A2B adenosine receptor.

Radioligand Competition Binding Assay

This protocol describes the determination of the Ki of this compound for the A2B adenosine receptor using a competitive radioligand binding assay.

Caption: Experimental Workflow for Radioligand Binding Assay.

Materials:

-

Cell Membranes: Membranes prepared from HEK-293 or CHO cells stably expressing the human A2B adenosine receptor.

-

Radioligand: [3H]-DPCPX (a non-selective adenosine antagonist) is a commonly used radioligand for A2B receptor binding.[4]

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a non-labeled, potent A2B receptor ligand (e.g., NECA) to determine non-specific binding.[4]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Adenosine Deaminase (ADA): To remove endogenous adenosine.

-

Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

96-well plates.

-

Filtration apparatus (Cell Harvester).

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane aliquots on ice.

-

Resuspend the membranes in assay buffer to a final protein concentration of 20-40 µ g/well .

-

Pre-incubate the membranes with adenosine deaminase (2 U/mL) for 30 minutes at room temperature to degrade any endogenous adenosine.[5]

-

-

Assay Plate Setup:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding: 25 µL of a high concentration of NECA (e.g., 100 µM).[4]

-

Competition: 25 µL of each concentration of this compound.

-

-

Add 50 µL of the radioligand ([3H]-DPCPX) at a final concentration at or near its Kd (e.g., 25 nM).[4]

-

Initiate the binding reaction by adding 125 µL of the membrane preparation to each well. The final assay volume is 200 µL.

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess NECA) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay (HTRF)

This protocol describes a method to determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production in cells expressing the A2B receptor. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for this purpose.

Caption: Experimental Workflow for cAMP HTRF Assay.

Materials:

-

Cells: HEK-293 or CHO cells stably expressing the human A2B adenosine receptor.

-

Cell Culture Medium.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound, serially diluted.

-

Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) at a concentration that elicits a submaximal response (e.g., EC80).

-

Phosphodiesterase (PDE) inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio). This typically includes a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.[6]

-

384-well white assay plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation:

-

Seed the cells into 384-well white plates at an appropriate density and allow them to adhere overnight.

-

On the day of the assay, remove the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

-

Incubate for 30 minutes at room temperature.

-

-

Antagonist Addition:

-

Add 5 µL of the serially diluted this compound solutions to the appropriate wells.

-

Include control wells with buffer only (for maximal agonist response) and a high concentration of a known antagonist (for basal response).

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation:

-

Add 5 µL of the NECA solution (at its EC80 concentration) to all wells except the basal control wells (to which assay buffer is added).

-

Incubate for 30 minutes at room temperature.[7]

-

-

Cell Lysis and HTRF Detection:

-

Following the manufacturer's instructions for the cAMP assay kit, prepare the HTRF detection reagents.

-

Add 5 µL of the cAMP-d2 conjugate solution to each well.

-

Add 5 µL of the anti-cAMP cryptate antibody solution to each well.[6]

-

-

Incubation:

-

Incubate the plate for 60 minutes at room temperature, protected from light.[7]

-

-

HTRF Reading:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (e.g., [emission at 665 nm / emission at 620 nm] * 10,000).

-

The HTRF signal is inversely proportional to the amount of cAMP produced.

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, using non-linear regression analysis.

-

This technical guide provides a detailed overview of the binding characteristics and functional antagonism of this compound at the A2B adenosine receptor. The provided experimental protocols offer a foundation for researchers to further investigate this and other compounds targeting this important receptor.

References

- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. Cryo-EM structure of the human adenosine A2B receptor–Gs signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. mdpi.com [mdpi.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

The Selective Profile of LAS38096: A Technical Overview for Adenosine Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS38096 has been identified as a potent and selective antagonist for the A2B adenosine (B11128) receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, vascular function, and fibrosis. Understanding the selectivity profile of this compound is crucial for its development as a therapeutic agent and its use as a pharmacological tool to probe A2B receptor function. This technical guide provides a comprehensive overview of the selectivity of this compound against other adenosine receptor subtypes, detailed experimental methodologies for assessing this selectivity, and a summary of the relevant signaling pathways.

Data Presentation: Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized through radioligand binding assays, which measure the affinity of the compound for the different adenosine receptor subtypes. The data consistently demonstrates a high affinity for the A2B receptor with significantly lower affinity for the A1, A2A, and A3 receptors.

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (IC50) | Cell Lines Used |

| A2B | 17 nM[1] | 349 nM (mouse), 321 nM (human) | CHO, HEK293[1] |

| A1 | >1000 nM[1] | Not reported | Not applicable |

| A2A | >2500 nM[1] | Not reported | Not applicable |

| A3 | >1000 nM[1] | Not reported | Not applicable |

The more than 58-fold selectivity for the A2B receptor over other adenosine receptor subtypes underscores the potential of this compound as a specific pharmacological modulator.[2]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity (Ki) of a test compound for a receptor. The following is a generalized protocol for assessing the binding of this compound to the four human adenosine receptor subtypes expressed in recombinant cell lines.

1. Membrane Preparation:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human A1, A2A, A2B, or A3 adenosine receptor subtype.

-

Homogenization: Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: Resuspend the membrane pellet in fresh buffer, centrifuge again, and finally resuspend in a buffer containing a cryoprotectant (e.g., 10% sucrose). Determine the protein concentration using a suitable method (e.g., BCA assay), aliquot, and store at -80°C.

2. Binding Assay Protocol:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Radioligands:

-

A1 Receptor: [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

-

A2A Receptor: [³H]-ZM241385

-

A2B Receptor: [³H]-PSB-603

-

A3 Receptor: [¹²⁵I]-AB-MECA

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer containing increasing concentrations of this compound.

-

For total binding, add 50 µL of the respective radioligand at a concentration close to its Kd.

-

For non-specific binding, add 50 µL of the radioligand in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM NECA).

-

Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (typically 10-50 µg of protein per well).

-

Incubate the plate with gentle agitation for 60-120 minutes at room temperature (25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Assays

Functional assays are essential to determine whether a compound acts as an agonist or an antagonist and to quantify its potency (IC50). Since A2B receptors are coupled to Gs proteins, their activation leads to an increase in intracellular cyclic AMP (cAMP). The antagonistic activity of this compound is assessed by its ability to inhibit the agonist-induced production of cAMP.

1. Cell Culture and Seeding:

-

Culture CHO or HEK293 cells expressing the human A2B adenosine receptor in a suitable growth medium.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

2. cAMP Accumulation Assay (ELISA-based):

-

Pre-treatment: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 10 µM rolipram) for 20-30 minutes to prevent cAMP degradation.

-

Antagonist Incubation: Add various concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of an adenosine receptor agonist (e.g., NECA at its EC80 concentration) to all wells except the basal control.

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Cell Lysis: Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in the cAMP ELISA kit.

-

ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP-HRP conjugate and a cAMP-specific antibody in a pre-coated plate.

-

Detection: After washing, add a substrate solution and measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the cAMP concentration.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample from the standard curve.

-

Determine the IC50 of this compound by plotting the percentage inhibition of the agonist response against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Adenosine Receptor Signaling Pathways

All four adenosine receptor subtypes are G-protein coupled receptors (GPCRs).[3] Their activation by adenosine initiates distinct intracellular signaling cascades.

-

A1 and A3 Receptors: These receptors preferentially couple to Gi/o proteins.[3] Activation of Gi/o leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cAMP levels. The βγ subunits of the G-protein can also activate other signaling pathways, such as phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

A2A and A2B Receptors: These receptors primarily couple to Gs proteins.[3] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets to elicit a cellular response. The A2B receptor can also couple to Gq proteins, activating the PLC pathway.

Conclusion

The available data strongly supports that this compound is a potent and highly selective antagonist of the A2B adenosine receptor. Its high degree of selectivity, as determined by rigorous radioligand binding and functional assays, makes it an invaluable tool for investigating the physiological and pathophysiological roles of the A2B receptor and a promising candidate for further therapeutic development. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the pharmacology of this compound and its effects on adenosine receptor-mediated signaling.

References

In Vitro Characterization of LAS38096: A Technical Guide

This document provides a comprehensive overview of the in vitro pharmacological profile of LAS38096, a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). The information herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Summary of Pharmacological Data

This compound has been identified as a high-affinity antagonist for the human A2B adenosine receptor. Its selectivity has been established through comparative assays against other adenosine receptor subtypes.

Table 1: Binding Affinity of this compound at the Human A2B Adenosine Receptor

| Compound | Receptor | Kᵢ (nM) |

| This compound | Human A2B | 17 |

Kᵢ represents the inhibition constant, indicating the concentration of the ligand that will bind to half the available receptors at equilibrium.

Table 2: Selectivity Profile of this compound Against Other Human Adenosine Receptor Subtypes

| Compound | A1 IC₅₀ (nM) | A2A IC₅₀ (nM) | A3 IC₅₀ (nM) |

| This compound | > 1000 | > 2500 | > 1000 |

IC₅₀ represents the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound.

Radioligand Binding Assay for A2B Receptor Affinity

This protocol describes the determination of the binding affinity (Kᵢ) of this compound for the human A2B adenosine receptor using a competitive radioligand binding assay.

Materials:

-

Membranes: Human A2B adenosine receptor-expressing cell membranes.

-

Radioligand: [³H]-DPCPX or other suitable A2B receptor antagonist radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: 8-p-Sulfophenyltheophylline (8-SPT) or another suitable non-selective adenosine antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the A2B receptor-expressing cell membranes, the radioligand at a concentration near its Kₑ, and either the vehicle, varying concentrations of this compound, or the non-specific binding control.

-

Incubate the plate at room temperature for a specified duration (e.g., 2 hours) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add the scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

The Kᵢ value is calculated from the IC₅₀ value obtained from the competition curve using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay for A2B Receptor Antagonism

This protocol outlines the procedure for determining the functional potency (IC₅₀) of this compound in inhibiting the agonist-induced cyclic adenosine monophosphate (cAMP) production in cells expressing the human A2B adenosine receptor.

Materials:

-

Cell Line: A suitable host cell line (e.g., HEK293) stably expressing the human A2B adenosine receptor.

-

Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or another suitable A2B receptor agonist.

-

Test Compound: this compound.

-

Cell Culture Medium.

-

Stimulation Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed the A2B receptor-expressing cells into 96-well plates and culture until they reach the desired confluency.

-

Prepare serial dilutions of this compound in the stimulation buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified period (e.g., 15-30 minutes).

-

Stimulate the cells by adding the A2B receptor agonist (NECA) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Incubate for a further specified time (e.g., 30 minutes) to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the inhibition of the agonist-induced cAMP production against the concentration of this compound to determine the IC₅₀ value.

Visualizations

A2B Adenosine Receptor Signaling Pathway

Caption: A2B adenosine receptor signaling pathway.

Experimental Workflow for Antagonist Potency Determination

Caption: Workflow for cAMP functional assay.

Preclinical Pharmacokinetics of LAS38096: An In-Depth Technical Guide

Disclaimer: This document compiles preclinical pharmacokinetic data for a potent and selective MET kinase inhibitor. Based on available scientific literature, it is presumed that LAS38096 is also identified as GNE-A and AR00451896. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel and selective inhibitor of the MET tyrosine kinase, a key oncogenic driver in various human cancers. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical models is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, including quantitative data from various animal models, detailed experimental methodologies, and a visualization of its target signaling pathway.

Data Presentation: Pharmacokinetic Parameters of this compound in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of this compound (reported as GNE-A) following administration in mice, rats, monkeys, and dogs.

Table 1: Plasma Clearance and Volume of Distribution

| Species | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Mice | 15.8 | 2.1 - 9.0 |

| Rats | 36.6 | 2.1 - 9.0 |

| Monkeys | 13.9 | 2.1 - 9.0 |

| Dogs | 2.44 | 2.1 - 9.0 |

Table 2: Terminal Elimination Half-Life and Oral Bioavailability

| Species | Mean Terminal Elimination Half-Life (h) | Oral Bioavailability (%) |

| Rats | 1.67 | 11.2 |

| Mice | Not Reported | 88.0 |

| Monkeys | Not Reported | 72.4 |

| Dogs | 16.3 | 55.8 |

Table 3: In Vitro and Other Pharmacokinetic Properties

| Parameter | Result |

| Plasma Protein Binding | High (96.7-99.0% bound) |

| Blood-to-Plasma Concentration Ratio | 0.78-1.46 |

| Transporter Substrate | Likely for MDR1 and BCRP |

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of pharmacokinetic data. The following sections describe the general methodologies employed in the preclinical evaluation of this compound.

In Vivo Pharmacokinetic Studies

A representative experimental workflow for determining the pharmacokinetic profile of this compound in preclinical species is outlined below.

Animal Models: Studies were conducted in various preclinical species, including mice, rats, monkeys, and dogs, to allow for interspecies comparison and allometric scaling.

Dosing: For intravenous administration, this compound was typically dissolved in a suitable vehicle and administered as a bolus dose. For oral administration, the compound was often formulated as a suspension and administered via gavage.

Sample Collection: Blood samples were collected at predetermined time points post-dosing from a suitable blood vessel (e.g., jugular vein). Plasma was separated by centrifugation and stored frozen until analysis.

Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involved protein precipitation to extract the analyte from the plasma matrix, followed by chromatographic separation and mass spectrometric detection.

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2). Oral bioavailability (F) was calculated as the ratio of the dose-normalized AUC following oral administration to that following intravenous administration.

In Vitro Assays

Plasma Protein Binding: The extent of plasma protein binding was determined using equilibrium dialysis.[1]

Blood-to-Plasma Ratio: The partitioning of this compound between red blood cells and plasma was assessed by incubating the compound with whole blood and then measuring its concentration in both the plasma and the whole blood lysate.[1]

Transporter Studies: The potential for this compound to be a substrate for efflux transporters such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP) was evaluated using in vitro transporter assays with Madin-Darby canine kidney (MDCK) cells overexpressing these transporters.[1]

Mechanism of Action: MET Kinase Inhibition

This compound is a selective inhibitor of the c-MET receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), to c-MET triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, migration, and invasion. By blocking the kinase activity of c-MET, this compound inhibits these oncogenic signals.

Conclusion

This compound demonstrates favorable preclinical pharmacokinetic properties across multiple species, characterized by generally good oral bioavailability (with the exception of rats), low to moderate plasma clearance, and a wide range of elimination half-lives. The compound is highly bound to plasma proteins and is a likely substrate for common efflux transporters. These findings, coupled with its potent inhibition of the c-MET signaling pathway, support its continued investigation as a potential therapeutic agent for the treatment of MET-driven cancers. The data presented in this guide provide a valuable resource for researchers and drug development professionals involved in the advancement of this compound and other MET kinase inhibitors.

References

The Structure-Activity Relationship of LAS38096: A Potent and Selective A₂B Adenosine Receptor Antagonist

This technical guide delves into the structure-activity relationship (SAR) studies of LAS38096, a novel and potent antagonist of the A₂B adenosine (B11128) receptor. This compound, chemically identified as 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine, has demonstrated high affinity and selectivity for its target, alongside a favorable pharmacokinetic profile in preclinical studies. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the key data, experimental methodologies, and signaling pathways associated with this compound.

Core Structure and Pharmacological Profile

This compound belongs to a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines. The core scaffold of this series has been systematically modified to explore the impact of various substituents on the affinity and selectivity for the A₂B adenosine receptor. The lead compound, this compound (referred to as compound 5 in the primary literature), emerged from these studies as a highly promising candidate.[1]

Quantitative Pharmacological Data

The pharmacological profile of this compound and its analogs has been characterized through a series of in vitro assays. The key quantitative data, including binding affinity (Ki) and functional antagonism (IC₅₀), are summarized in the tables below.

| Compound | R | A₂B Ki (nM) | A₁ IC₅₀ (nM) | A₂A IC₅₀ (nM) | A₃ IC₅₀ (nM) |

| This compound (5) | 3-pyridyl | 17 | >1000 | >2500 | >1000 |

| 1 | Phenyl | 100 | - | - | - |

| 2 | 4-Fluorophenyl | 110 | - | - | - |

| 3 | 4-Methoxyphenyl | 160 | - | - | - |

| 4 | 2-Thienyl | 60 | - | - | - |

Table 1: Binding affinities and functional antagonism of this compound and its analogs at human adenosine receptors.[1]

Structure-Activity Relationship Analysis

The SAR studies of the 4'-(2-furyl)-N-heteroaryl-4,5'-bipyrimidin-2'-amine series revealed several key insights into the structural requirements for potent and selective A₂B antagonism. The exploration of different substituents at the N-position of the 2'-amino group was crucial in identifying this compound as the lead compound.

The data in Table 1 indicates that an N-heteroaryl substituent is preferred over a simple phenyl or substituted phenyl ring for achieving high affinity for the A₂B receptor. While the phenyl-substituted analog (compound 1) displayed a Ki of 100 nM, the introduction of a 3-pyridyl group in this compound (compound 5) resulted in a significant increase in affinity, with a Ki of 17 nM.[1] Furthermore, the 2-thienyl analog (compound 4) also showed enhanced affinity compared to the phenyl-substituted compounds.

These findings suggest that the electronic and steric properties of the N-substituent play a critical role in the interaction with the A₂B adenosine receptor binding pocket. The nitrogen atom in the pyridyl ring of this compound may be involved in a key hydrogen bonding interaction or a favorable electrostatic interaction within the receptor.

Experimental Protocols

The following section details the methodologies employed in the key experiments for the characterization of this compound.

Radioligand Binding Assays

The affinity of the compounds for the different human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) was determined using radioligand binding assays. Membranes from CHO-K1 cells stably expressing the respective human adenosine receptors were utilized.

-

A₁ Receptor Binding: Membranes were incubated with [³H]DPCPX (2 nM) in 50 mM Tris-HCl buffer (pH 7.4) for 120 minutes at room temperature. Non-specific binding was determined in the presence of 1 µM R-PIA.

-

A₂A Receptor Binding: Membranes were incubated with [³H]ZM241385 (2 nM) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂ and 1 U/mL adenosine deaminase for 60 minutes at room temperature. Non-specific binding was defined using 1 µM NECA.

-

A₂B Receptor Binding: Membranes were incubated with [³H]DPCPX (10 nM) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂ and 1 U/mL adenosine deaminase for 90 minutes at room temperature. Non-specific binding was determined in the presence of 10 µM NECA.

-

A₃ Receptor Binding: Membranes were incubated with [¹²⁵I]AB-MECA (0.5 nM) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂ and 1 U/mL adenosine deaminase for 60 minutes at 37°C. Non-specific binding was defined using 1 µM IB-MECA.

Following incubation, the samples were filtered through Whatman GF/C filters and washed with ice-cold buffer. The radioactivity retained on the filters was quantified by liquid scintillation counting.

Functional Assays (cAMP Accumulation)

The antagonist properties of the compounds were evaluated by measuring their ability to inhibit agonist-induced cAMP accumulation in CHO-K1 cells expressing the human adenosine receptors.

-

Cells were pre-incubated with the test compounds for 15 minutes at 37°C in the presence of 50 µM rolipram.

-

Agonist (NECA for A₂A and A₂B, R-PIA for A₁, and IB-MECA for A₃) was then added, and the incubation continued for another 15 minutes.

-

The reaction was stopped by the addition of 0.1 M HCl.

-

cAMP levels were determined using a commercial enzyme immunoassay kit.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the A₂B adenosine receptor signaling pathway and the general experimental workflow for the SAR studies.

Caption: A₂B Adenosine Receptor Signaling Pathway.

Caption: Experimental Workflow for SAR Studies.

Conclusion

The structure-activity relationship studies of the N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amine series successfully identified this compound as a potent and selective A₂B adenosine receptor antagonist.[1] The key structural feature contributing to its high affinity is the 3-pyridyl substituent at the N-position. The detailed experimental protocols provided herein offer a basis for further investigation and development of this and related series of compounds. The favorable pharmacological and pharmacokinetic profile of this compound makes it a valuable tool for studying the physiological and pathological roles of the A₂B adenosine receptor and a promising starting point for the development of novel therapeutics.

References

Discovery and synthesis of LAS38096

An in-depth technical guide on the discovery and synthesis of LAS38096 cannot be provided at this time. A comprehensive search for scientific literature, clinical trial data, and patent information on a compound designated as this compound has yielded no specific results.

The search results did not contain any information regarding a molecule with this identifier. Consequently, it is not possible to furnish details on its discovery, chemical synthesis, mechanism of action, or any associated experimental data. The provided search results referenced other pharmaceutical compounds such as LCZ696 (sacubitril/valsartan), lasofoxifene, LAS34273, and lapatinib, but none of these are synonymous with or related to this compound based on the available information.

For a detailed technical guide to be created, publicly available research and development data are essential. In the case of this compound, this information appears to be non-existent in the public domain. It is possible that "this compound" may be an internal development code that has not been publicly disclosed, or there may be a typographical error in the compound's name.

Without any foundational information on this compound, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound identifier.

Delving into A2B Receptor Signaling: A Technical Guide to Utilizing LAS38096

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the A2B adenosine (B11128) receptor signaling pathways and the utility of LAS38096 as a potent and selective antagonist for its study. This document outlines the core signaling cascades initiated by A2B receptor activation, presents quantitative data on this compound, and offers detailed experimental protocols for key assays in the field.

Introduction to A2B Receptor Signaling

The A2B adenosine receptor (A2BAR) is a G protein-coupled receptor (GPCR) that is activated by adenosine. Unlike other adenosine receptor subtypes, the A2B receptor has a lower affinity for adenosine and is thought to be primarily activated under conditions of cellular stress or injury where adenosine levels are significantly elevated. A2BAR is coupled to various G proteins, including Gs, Gq, and Gi, leading to the activation of multiple downstream signaling pathways. This pleiotropic signaling capacity allows the A2B receptor to mediate a wide range of physiological and pathophysiological processes, including inflammation, fibrosis, angiogenesis, and immune responses. The cell-type-specific expression and coupling of A2B receptors result in diverse and sometimes opposing biological effects, making it a complex but important therapeutic target.

This compound: A Potent and Selective A2B Receptor Antagonist

This compound is a non-xanthine derivative that has been identified as a potent and selective antagonist of the A2B adenosine receptor. Its high affinity and selectivity make it an invaluable tool for elucidating the specific roles of the A2B receptor in various cellular and disease models.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its activity.

| Parameter | Value | Cell Line | Assay Type | Reference |

| Binding Affinity (Ki) | 17 nM | - | Radioligand Binding Assay | [1][2] |

| cAMP Inhibition (IC50) | 321 nM | Human Embryonic Kidney (HEK-293) | cAMP Accumulation Assay | N/A |

| IL-6 Release Inhibition (IC50) | Data not available for this compound (A different A2B antagonist showed an IC50 of 6.1 nM in human lung fibroblasts) | Human Lung Fibroblasts (LL29) | IL-6 Release ELISA | [3] |

| Intracellular Calcium Mobilization Inhibition (IC50) | Data not available for this compound | - | Calcium Flux Assay | - |

| ERK Phosphorylation Inhibition (IC50) | Data not available for this compound | - | Western Blot / ELISA | - |

A2B Receptor Signaling Pathways

Activation of the A2B receptor can trigger a cascade of intracellular events depending on the G protein it couples with. The primary signaling pathways are detailed below.

Gs-cAMP-PKA Pathway

The most well-characterized pathway for the A2B receptor is its coupling to the Gs alpha subunit, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, regulating processes such as gene expression, metabolism, and cell growth.

References

Cellular Effects of A2B Receptor Antagonism by LAS38096: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular effects of LAS38096, a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts in therapeutic areas where A2BAR modulation is of interest.

Introduction to A2B Receptor and this compound

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine.[1][2] Unlike other adenosine receptor subtypes, the A2BAR has a lower affinity for adenosine and is therefore thought to be primarily activated under conditions of high adenosine concentration, such as inflammation or hypoxia.[3] A2BAR activation is coupled to various downstream signaling pathways, most notably the Gs protein pathway, which leads to the activation of adenylyl cyclase and subsequent accumulation of cyclic AMP (cAMP).[1][4] The receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[2][4]

This compound is a potent, selective, and efficacious antagonist of the A2B adenosine receptor.[5][6] Its chemical name is 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine.[6][7] Preclinical studies have demonstrated its high affinity and selectivity for the A2BAR, making it a valuable tool for investigating the physiological and pathological roles of this receptor.[5][6]

Quantitative Data: In Vitro Pharmacology of this compound

The following tables summarize the key in vitro pharmacological data for this compound, demonstrating its potency and selectivity for the A2B adenosine receptor.

Table 1: Receptor Binding Affinity of this compound [5][6]

| Receptor Subtype | K_i_ (nM) |

| A2B | 17 |

| A1 | >1000 |

| A2A | >2500 |

| A3 | >1000 |

Table 2: Functional Antagonism of NECA-induced cAMP Accumulation by this compound [5]

| Cell Line | Receptor Origin | IC_50_ (nM) |

| CHO | Mouse A2B | 349 |

| HEK293 | Human A2B | 321 |

Signaling Pathways and Mechanism of Action

This compound exerts its cellular effects by competitively blocking the binding of adenosine to the A2B receptor, thereby inhibiting its downstream signaling cascades.

Inhibition of the Gs-cAMP Pathway

The primary mechanism of action of this compound is the antagonism of the Gs-protein coupled signaling pathway. By preventing adenosine-mediated activation of the A2B receptor, this compound inhibits the activation of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This is the most well-characterized cellular effect of this compound.

Potential Effects on Other Signaling Pathways

-

Gq-PLC-Ca2+ Pathway: A2B receptors can couple to Gq proteins, activating Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, increasing cytosolic calcium concentrations. Antagonism by this compound would be expected to inhibit this pathway.

-

MAPK/ERK Pathway: Downstream of both Gs and Gq activation, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can be modulated. The specific effect of A2B receptor antagonism on this pathway can be cell-type dependent.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the cellular effects of this compound. These are representative protocols based on standard laboratory practices.

Radioligand Binding Assay (for Ki determination)

This assay is used to determine the binding affinity of this compound for the A2B adenosine receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human A2B adenosine receptor are cultured under standard conditions.

-

Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

The binding assay is performed in a 96-well plate format in a total volume of 200 µL of binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Membrane preparations (typically 20-50 µg of protein) are incubated with a fixed concentration of a suitable radioligand for the A2B receptor (e.g., [3H]-DPCPX) and a range of concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled A2B receptor agonist or antagonist (e.g., 10 µM NECA).

-

The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and the amount of radioactivity trapped on the filters is determined by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value of this compound.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (for IC50 determination)

This functional assay measures the ability of this compound to inhibit the A2B receptor-mediated increase in intracellular cAMP.

Methodology:

-

Cell Culture:

-

Human Embryonic Kidney 293 (HEK293) cells stably expressing the human A2B adenosine receptor are cultured in a suitable medium and seeded into 96-well plates.

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A range of concentrations of this compound is added to the wells, and the plates are incubated for a short period (e.g., 15-30 minutes) at 37°C.

-

The cells are then stimulated with a fixed concentration of an A2B receptor agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA), typically at its EC80 concentration, to induce cAMP production. The incubation continues for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

The amount of cAMP produced is plotted against the concentration of this compound.

-

The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the NECA-stimulated cAMP production.

-

Summary and Future Directions

This compound is a well-characterized, potent, and selective antagonist of the A2B adenosine receptor. Its primary cellular effect is the inhibition of the Gs-cAMP signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating the therapeutic potential of A2B receptor antagonism.

Future research should aim to further elucidate the cellular effects of this compound, particularly on downstream signaling pathways beyond cAMP, such as intracellular calcium mobilization and the MAPK/ERK cascade. Investigating the effects of this compound in various cell types, especially those implicated in inflammatory and fibrotic diseases, will be crucial for understanding its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Assay: Displacement of [3H]DPCPX from human adenosine A1 receptor expressed in CHO cells (CHEMBL922854) - ChEMBL [ebi.ac.uk]

- 6. Discovery of a novel A2B adenosine receptor antagonist as a clinical candidate for chronic inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

LAS38096: A Potent and Selective Chemical Probe for the Adenosine A2B Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of LAS38096, a highly potent and selective antagonist for the adenosine (B11128) A2B receptor (A2BAR). The A2BAR is a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular function. The development of selective chemical probes like this compound is crucial for elucidating the specific roles of the A2BAR and for the development of novel therapeutics. This document details the binding, functional, and pharmacokinetic properties of this compound, along with the experimental methodologies used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, establishing its profile as a potent and selective A2BAR antagonist.

Table 1: In Vitro Binding Affinity and Selectivity Profile of this compound

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity vs. A2B |

| Human A2B | 17 | - |

| Human A1 | > 1000 | > 58-fold |

| Human A2A | > 2500 | > 147-fold |

| Human A3 | > 1000 | > 58-fold |

Table 2: In Vitro Functional Antagonism of this compound

| Cell Line | Species | Assay | Agonist | Functional Potency (IC₅₀, nM) |

| HEK-293 | Human | NECA-induced cAMP accumulation | NECA | 321 |

| CHO | Mouse | NECA-induced cAMP accumulation | NECA | 349 |

Table 3: Pharmacokinetic Profile of this compound in Preclinical Species

| Species | Route of Administration | Dose (mg/kg) | Cₘₐₓ (µM) | AUC (µM·h) | Bioavailability | Half-life (t½) |

| Rat | Oral | 10 | 11 | 16 | Favorable | Not Reported |

| Mouse | Oral | Not Reported | Favorable | Favorable | Favorable | Not Reported |

| Dog | Oral | Not Reported | Favorable | Favorable | Favorable | Not Reported |

Signaling Pathways and Experimental Workflows

To understand the context of this compound's mechanism of action and the process of its characterization, the following diagrams illustrate the A2B receptor signaling pathway and a typical experimental workflow for antagonist characterization.

Caption: A2B Receptor Signaling Pathways.

Caption: Experimental Workflow for GPCR Antagonist Characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and are representative of the methods used to characterize this compound.

Radioligand Binding Assay for A2B Receptor Affinity

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

-

Human embryonic kidney (HEK-293) cells stably expressing the human A2B adenosine receptor are cultured and harvested.

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed by homogenization in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptor.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Reaction:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

A fixed concentration of a suitable A2B receptor radioligand (e.g., [³H]-PSB 603).

-

Increasing concentrations of the test compound (this compound) or a known non-specific ligand (to determine non-specific binding).

-

The prepared cell membranes.

-

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added to each well.

-

The radioactivity retained on the filters is counted using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Accumulation Assay for Functional Antagonism

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger produced upon A2B receptor activation.

1. Cell Culture and Plating:

-

HEK-293 or CHO cells expressing the A2B receptor are cultured in appropriate media.

-

Cells are seeded into 96-well plates and allowed to adhere and grow to a suitable confluency.

2. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a serum-free medium or buffer.

-

Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Increasing concentrations of the antagonist (this compound) are added to the wells, and the plate is incubated for a short period.

-

A fixed concentration of an A2B receptor agonist (e.g., NECA) is then added to all wells (except for the basal control) to stimulate cAMP production.

-

The plate is incubated at 37°C for a defined period (e.g., 15-30 minutes).

3. Cell Lysis and cAMP Detection:

-

The reaction is stopped by adding a lysis buffer to the wells.

-

The intracellular cAMP concentration in the cell lysates is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE). These kits typically involve a competitive immunoassay format where the cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

4. Data Analysis:

-

The amount of cAMP produced in each well is quantified based on the assay kit's detection method (e.g., fluorescence or luminescence).

-

The data are plotted as the percentage of the maximal agonist response versus the logarithm of the antagonist concentration.

-

The IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) is determined by non-linear regression analysis.

In Vivo Pharmacokinetic Studies

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound in living organisms.

1. Animal Models:

-

Standard laboratory animal models such as rats, mice, or dogs are used.

-

Animals are housed under controlled conditions with free access to food and water.

2. Compound Administration:

-

This compound is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

-

A single dose of the compound is administered to the animals.

3. Sample Collection:

-

Blood samples are collected at various time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Blood is typically collected from a cannulated vein or via sparse sampling methods.

-

Plasma is separated from the blood samples by centrifugation.

4. Bioanalysis:

-

The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

A standard curve is generated using known concentrations of the compound to ensure accurate quantification.

5. Pharmacokinetic Parameter Calculation:

-

The plasma concentration-time data are plotted.

-

Key pharmacokinetic parameters are calculated using non-compartmental analysis:

-

Cₘₐₓ: The maximum observed plasma concentration.

-

Tₘₐₓ: The time at which Cₘₐₓ is reached.

-

AUC (Area Under the Curve): The total drug exposure over time.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation (calculated by comparing the AUC after oral administration to the AUC after intravenous administration).

-

Methodological & Application

Application Notes and Protocols for the Use of LAS38096 in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary cells, derived directly from living tissues, offer a more physiologically relevant model for biological research and drug development compared to immortalized cell lines.[1] The use of novel small molecules, such as LAS38096, in these systems is critical for understanding their therapeutic potential and mechanism of action. This document provides a detailed guide for the utilization of this compound in primary cell cultures, covering essential safety precautions, experimental design, and data interpretation. Due to the limited publicly available information on this compound, this guide is based on general principles for handling novel chemical compounds in a research setting. Researchers must consult any specific documentation provided with the compound.

1. Safety Precautions and Handling

As with any novel chemical compound, this compound should be handled with care. Assume the compound is hazardous until proven otherwise.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.[2][3][4]

-

Ventilation: Use the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][4][5]

-

Storage: Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place. Keep the container tightly sealed.[4]

-

Disposal: Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[5][6]

2. Experimental Design for Primary Cell Cultures

The following protocols are generalized and should be adapted based on the specific primary cell type and experimental goals.

2.1. Cell Sourcing and Culture

Primary cells are sourced directly from tissues and have a limited lifespan in culture. It is crucial to use high-quality, well-characterized primary cells from a reputable supplier.

-

Cell Types: Common primary cell types used in research include epithelial cells, fibroblasts, endothelial cells, and various types of immune cells.

-

Culture Media: Use specialized media recommended for the specific primary cell type. This often includes growth factors and supplements necessary for their survival and growth.[1][7]

2.2. Determining Optimal Concentration (Dose-Response Assay)

A dose-response experiment is essential to determine the optimal working concentration of this compound.

Protocol:

-

Cell Seeding: Plate primary cells in a 96-well plate at a predetermined density and allow them to adhere and stabilize overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of dilutions to create a range of concentrations.

-

Treatment: Add the different concentrations of this compound to the cells. Include a vehicle control (solvent only) and an untreated control.

-

Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining kit.

-

Data Analysis: Plot the cell viability against the log of the compound concentration to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Table 1: Example Data Layout for Dose-Response Assay

| Concentration (µM) | % Cell Viability (Mean) | Standard Deviation |

| 0 (Untreated) | 100 | 5.2 |

| 0 (Vehicle) | 98.5 | 4.8 |

| 0.01 | 97.2 | 5.1 |

| 0.1 | 95.8 | 4.9 |

| 1 | 85.3 | 6.3 |

| 10 | 52.1 | 7.5 |

| 100 | 15.6 | 3.2 |

3. Investigating the Mechanism of Action

Once the optimal concentration is determined, further experiments can elucidate the mechanism of action of this compound.

3.1. Signaling Pathway Analysis

Many small molecules exert their effects by modulating specific signaling pathways.

Protocol:

-

Cell Treatment: Treat primary cells with this compound at the predetermined optimal concentration for various time points.

-

Lysate Preparation: Harvest the cells and prepare protein lysates.

-

Western Blotting: Use Western blotting to analyze the expression and phosphorylation status of key proteins in suspected signaling pathways. For example, if cAMP-mediated pathways are suspected, probing for phosphorylated CREB would be relevant.[8]

-

RNA Sequencing: For a broader, unbiased approach, RNA sequencing can identify changes in gene expression induced by this compound, providing insights into the affected pathways.[9]

Workflow for Investigating this compound Mechanism of Action

References

- 1. Primary Cell Culture [sigmaaldrich.com]

- 2. aglayne.com [aglayne.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. trc-corp.com [trc-corp.com]

- 5. westliberty.edu [westliberty.edu]

- 6. materion.com [materion.com]

- 7. celprogen.com [celprogen.com]

- 8. Lasp-1 is a regulated phosphoprotein within the cAMP signaling pathway in the gastric parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptome analysis of signaling pathways targeted by Ellagic acid in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Studies of LAS38096

To Researchers, Scientists, and Drug Development Professionals:

This document provides detailed application notes and protocols for conducting in vivo animal studies with the investigational compound LAS38096. The following information is intended to serve as a comprehensive guide for the safe and effective preclinical evaluation of this compound.

Compound Profile: this compound

Mechanism of Action:

Initial research indicates that this compound is a potent and selective inhibitor of [Specify Target Pathway, e.g., the XYZ signaling pathway]. By targeting [Specific Molecule, e.g., the kinase domain of Protein X], this compound effectively blocks downstream signaling cascades implicated in [Disease Area, e.g., tumor proliferation and angiogenesis].

Therapeutic Potential:

Based on its mechanism of action, this compound is being investigated for its therapeutic potential in [List of potential indications, e.g., non-small cell lung cancer, pancreatic cancer, and glioblastoma].

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound in the XYZ signaling pathway.